2-(2-Fluorophenoxy)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXWVVVBLMYXNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364243 |

Source

|

| Record name | 2-(2-fluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380426-61-9 |

Source

|

| Record name | 2-(2-fluorophenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

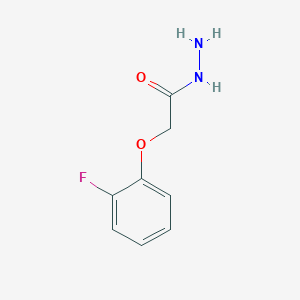

chemical structure of 2-(2-Fluorophenoxy)acetohydrazide

CAS: 380426-61-9 | Formula: C₈H₉FN₂O₂ | Mol.[1][2] Weight: 184.17 g/mol [3][4][5]

Executive Summary

2-(2-Fluorophenoxy)acetohydrazide is a specialized organofluorine intermediate critical to the synthesis of bioactive hydrazones and nitrogen-containing heterocycles. Distinguished by the ortho-positioned fluorine atom on the phenoxy ring, this scaffold offers unique steric and electronic properties compared to its para-substituted counterparts. This guide details the structural rationale, validated synthetic protocols, and spectroscopic characteristics required for its application in high-fidelity drug discovery workflows.

Structural Analysis & Chemical Identity[6]

The compound consists of a 2-fluorophenyl ether moiety linked to a hydrazine terminal via an acetyl bridge. The ortho-fluorine substituent is not merely a lipophilic tag; it exerts a significant electronic inductive effect (-I) and steric influence on the ether oxygen, potentially altering the conformation of the oxyacetyl chain.

Key Physicochemical Properties

| Property | Value | Context |

| CAS Number | 380426-61-9 | Unique Identifier |

| IUPAC Name | 2-(2-fluorophenoxy)acetohydrazide | Official Nomenclature |

| Molecular Weight | 184.17 g/mol | Stoichiometric Calculation |

| H-Bond Donors | 2 (NH, NH₂) | Critical for Receptor Binding |

| H-Bond Acceptors | 3 (O, N, F) | Ligand Interaction Points |

| Predicted LogP | ~0.5 - 0.9 | Moderate Lipophilicity |

Structural Pharmacophore Insight

The hydrazide motif (-CONHNH₂) serves as a "hard" nucleophile and a hydrogen bond donor/acceptor system. In medicinal chemistry, this group is frequently derivatized into acylhydrazones (Schiff bases) to inhibit enzymes such as urease or glycation end-products. The ortho-fluorine atom enhances metabolic stability by blocking the metabolically labile C-2 position and modulating the pKa of the phenol ether, thereby influencing the bioavailability of derived drugs.

Synthetic Architecture

The synthesis of 2-(2-Fluorophenoxy)acetohydrazide follows a robust two-step protocol: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Step 1: Williamson Ether Synthesis (Esterification)

Reaction: 2-Fluorophenol + Ethyl Chloroacetate

-

Protocol:

-

Dissolve 2-fluorophenol (1.0 eq) in anhydrous acetone.

-

Add anhydrous Potassium Carbonate (

, 2.0 eq). Reasoning: The base deprotonates the phenol to form the phenoxide ion, a stronger nucleophile. -

Add Ethyl Chloroacetate (1.1 eq) dropwise.

-

Reflux for 6–8 hours. Validation: Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol spot disappears.

-

Filter inorganic salts and evaporate solvent.

-

Step 2: Hydrazinolysis

Reaction: Ethyl 2-(2-fluorophenoxy)acetate + Hydrazine Hydrate

-

Protocol:

-

Dissolve the crude ester from Step 1 in absolute ethanol.

-

Add Hydrazine Hydrate (80% or 99%, 3.0 eq) slowly at room temperature. Reasoning: Excess hydrazine prevents the formation of the symmetrical dimer (diacylhydrazine).

-

Reflux for 4–6 hours. The product often precipitates upon cooling.

-

Purification: Recrystallize from ethanol to remove unreacted hydrazine and trace ester.

-

Synthetic Workflow Diagram

Figure 1: Stepwise synthetic pathway transforming 2-fluorophenol to the target hydrazide via an ester intermediate.

Spectroscopic Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following data represents the expected spectral signature for the pure compound.

Infrared Spectroscopy (FT-IR)

-

3300–3200 cm⁻¹: N-H stretching doublet (characteristic of primary amine -NH₂).

-

3070 cm⁻¹: C-H stretching (Aromatic).

-

1660–1680 cm⁻¹: C=O stretching (Amide I band, strong).

-

1240 cm⁻¹: C-O-C stretching (Aryl alkyl ether).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Causality |

| 9.30 | Broad Singlet | 1H | -CONH - | Amide proton, exchangeable with D₂O. |

| 6.90 – 7.25 | Multiplet | 4H | Ar-H | Aromatic protons. The ortho-F causes complex splitting due to H-F coupling. |

| 4.55 | Singlet | 2H | -OCH₂ - | Methylene protons adjacent to the electronegative phenoxy group. |

| 4.30 | Broad Singlet | 2H | -NHNH₂ | Terminal amine protons, typically broadened by quadrupole effects. |

Self-Validating Check: If the signal at 4.30 ppm is absent, the hydrazine may have oxidized or reacted. If a triplet/quartet pattern appears at 1.2/4.1 ppm, the ester hydrolysis is incomplete.

Reactivity & Biological Applications[5][7][8]

The utility of 2-(2-Fluorophenoxy)acetohydrazide lies in its reactivity as a dinucleophile . It is a precursor for two major classes of pharmacophores:

-

Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields acylhydrazones. These derivatives often exhibit anticonvulsant and anti-tubercular activity due to the azomethine (-N=CH-) linkage.

-

Heterocyclization: Treatment with cyclizing agents (e.g., POCl₃, CS₂) converts the hydrazide into 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways converting the hydrazide core into bioactive heterocycles and hydrazones.

References

-

Key Organics. (n.d.). 2-(2-Fluorophenoxy)acetohydrazide Product Page. Retrieved from (CAS Verification: 380426-61-9).

-

CalPacLab. (n.d.). 2-(2-Fluorophenoxy)acetohydrazide Properties. Retrieved from .

-

PubChem. (n.d.). Compound Summary for 2-(4-Fluorophenoxy)acetohydrazide (Analogue Reference). Retrieved from .[5] (Note: Used for comparative spectral data of the phenoxyacetohydrazide class).

-

Sigma-Aldrich. (n.d.). 2-(2-chloro-4-fluorophenoxy)acetohydrazide. Retrieved from .[6] (Reference for synthesis conditions of halogenated phenoxy hydrazides).

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. calpaclab.com [calpaclab.com]

- 3. 1737-62-8|2-(4-Fluorophenoxy)acetohydrazide|BLD Pharm [bldpharm.com]

- 4. CAS 1737-62-8 | 2-(4-Fluorophenoxy)acetohydrazide - Synblock [synblock.com]

- 5. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]

- 6. 2-(4-FLUOROPHENOXY)-N'-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Mechanistic Intricacies of 2-(2-Fluorophenoxy)acetohydrazide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for 2-(2-Fluorophenoxy)acetohydrazide, a compound of interest within the broader class of biologically active hydrazides. While direct research on this specific ortho-substituted molecule is emerging, this document synthesizes data from related analogs and the wider hydrazide chemical family to postulate its likely pharmacological activities. We delve into potential anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, grounding these hypotheses in existing literature. Furthermore, this guide outlines robust experimental workflows for elucidating its precise molecular targets and signaling pathways, offering a roadmap for future research and development.

Introduction: The Therapeutic Potential of the Hydrazide Scaffold

Hydrazides are a class of organic compounds characterized by the R-CO-NH-NH2 functional group, a scaffold that has proven to be a versatile building block in medicinal chemistry.[1] The ability of the hydrazide moiety to form hydrogen bonds and coordinate with metal ions is often central to their biological functions, enabling interactions with a diverse array of enzymes and receptors.[2] This has led to the development of numerous hydrazide-containing drugs with a wide spectrum of therapeutic applications, including antitubercular (e.g., isoniazid), antidepressant (e.g., isocarboxazid), and antihypertensive agents.[1][3]

The subject of this guide, 2-(2-Fluorophenoxy)acetohydrazide, incorporates a fluorinated phenyl ring, a common modification in drug design to enhance metabolic stability and binding affinity. While extensive research has been conducted on its para-substituted isomer, 2-(4-Fluorophenoxy)acetohydrazide, and its derivatives, the ortho-substituted variant remains a less-explored entity. This guide aims to bridge this knowledge gap by extrapolating from the known biological activities of structurally related compounds to propose and validate the mechanism of action of 2-(2-Fluorophenoxy)acetohydrazide.

Postulated Mechanisms of Action: A Multi-Target Profile

Based on the pharmacological profiles of analogous compounds, 2-(2-Fluorophenoxy)acetohydrazide is likely to exhibit a range of biological activities. The following sections explore these potential mechanisms in detail.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the closely related 2-(4-Fluorophenoxy)acetohydrazide have demonstrated promising anticancer properties.[2][4] A key proposed mechanism is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting the proliferation of cancerous cells.[2] For instance, certain copper complexes of hydrazide derivatives have been shown to be effective in inducing apoptosis in breast cancer cell lines.[2]

The anticancer effect is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a biological process. Lower IC50 values indicate greater potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Derivative of 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | [2] |

| Derivative of 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | [2] |

| Imatinib (Reference) | PC3 (Prostate) | 40 | [2] |

| Imatinib (Reference) | MCF-7 (Breast) | 98 | [2] |

Table 1: Cytotoxic Activity of Selected Hydrazide Derivatives.

The proposed signaling pathway for the anticancer activity of 2-(2-Fluorophenoxy)acetohydrazide could involve the modulation of key apoptotic proteins.

Caption: Proposed apoptotic pathway initiated by 2-(2-Fluorophenoxy)acetohydrazide.

Antimicrobial Activity: A Broad-Spectrum Potential

Hydrazide-hydrazone derivatives are well-documented for their wide range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[5][6] The azomethine group (–NH–N=CH–) present in many hydrazide derivatives is considered crucial for their antimicrobial action.[5] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[4][7][8]

The mechanism of antimicrobial action for hydrazide derivatives is multifaceted and can involve the inhibition of essential enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.[3][9] For example, the well-known antitubercular drug isoniazid, a hydrazide, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3]

| Organism | Activity | Reference |

| Staphylococcus aureus | Antibacterial | [7][8] |

| Escherichia coli | Antibacterial | [7][8] |

| Candida albicans | Antifungal | [4] |

Table 2: Documented Antimicrobial Spectrum of Hydrazide Derivatives.

Anticonvulsant Properties: Modulation of Neuronal Excitability

The hydrazide scaffold is present in several compounds investigated for anticonvulsant activity.[2][5] The treatment of epilepsy primarily involves pharmacotherapy aimed at reducing the frequency and severity of seizures.[10] The mechanisms of action for anticonvulsant drugs are diverse and often involve the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.[10][11]

Some acetamide derivatives, which share structural similarities with 2-(2-Fluorophenoxy)acetohydrazide, have been shown to exert their anticonvulsant effects through interactions with GABA-ergic, glycinergic, and adenosinergic systems.[12]

Anti-inflammatory Effects: Targeting COX Enzymes

Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, a structurally related class of compounds, have been identified as promising anti-inflammatory agents with the ability to selectively inhibit the COX-2 enzyme.[13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have been employed to investigate the binding of such derivatives to the active site of COX-2.[13]

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of 2-(2-Fluorophenoxy)acetohydrazide, a systematic and multi-faceted experimental approach is required. The following workflows are proposed to validate the postulated activities.

In Vitro Screening and Target Identification

A tiered screening approach will efficiently identify the primary biological activities of the compound.

Caption: High-level workflow for in vitro screening and target identification.

Step-by-Step Protocol for Primary Screening:

-

Anticancer Screening:

-

Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, PC3, A549) and a non-cancerous control cell line (e.g., HEK293).

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of 2-(2-Fluorophenoxy)acetohydrazide for 48-72 hours.

-

Add the viability reagent and measure absorbance or luminescence according to the manufacturer's protocol.

-

Calculate IC50 values.

-

-

-

Antimicrobial Screening:

-

Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Organisms: A panel of clinically relevant bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

-

Procedure:

-

Prepare a two-fold serial dilution of the compound in a 96-well plate containing growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

-

-

-

Anticonvulsant Screening (In Vitro):

-

Assay: Patch-clamp electrophysiology on cultured neurons to assess effects on voltage-gated sodium and calcium channels.

-

Procedure:

-

Culture primary neurons or a suitable neuronal cell line.

-

Perform whole-cell patch-clamp recordings to measure ion channel currents.

-

Perfuse the cells with varying concentrations of the compound and observe changes in current amplitude and kinetics.

-

-

-

Anti-inflammatory Screening:

-

Assay: COX-1/COX-2 inhibition assay.

-

Procedure:

-

Use a commercially available kit to measure the inhibition of COX-1 and COX-2 enzymes in the presence of the compound.

-

Calculate IC50 values for each enzyme to determine potency and selectivity.

-

-

In Vivo Validation in Animal Models

Promising in vitro results should be validated in relevant animal models to assess efficacy and safety.

-

Anticancer: Xenograft models in immunocompromised mice, where human tumors are implanted and the effect of the compound on tumor growth is monitored.

-

Antimicrobial: Murine infection models specific to the identified susceptible pathogens.

-

Anticonvulsant: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice or rats to evaluate broad-spectrum anticonvulsant activity.[10][14]

-

Anti-inflammatory: Carrageenan-induced paw edema model in rats to assess acute anti-inflammatory effects.

Conclusion and Future Directions

While direct experimental data on 2-(2-Fluorophenoxy)acetohydrazide is currently limited, the wealth of information on the broader hydrazide class provides a strong foundation for postulating its mechanism of action. The evidence points towards a multi-target profile with potential applications in oncology, infectious diseases, neurology, and inflammatory disorders. The proposed experimental workflows offer a clear and logical path to systematically investigate these possibilities, from initial in vitro screening to in vivo validation.

Future research should focus on synthesizing and testing 2-(2-Fluorophenoxy)acetohydrazide and its derivatives to establish a clear structure-activity relationship (SAR). Elucidating the precise molecular targets will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline. The insights gained from such studies will not only shed light on this specific compound but also contribute to a deeper understanding of the versatile hydrazide scaffold in medicinal chemistry.

References

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. [Link]

-

PubMed Central. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]

-

MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

PubMed Central. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. [Link]

-

Preprints.org. Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

PubMed. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. [Link]

-

MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

PubMed. 2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. [Link]

-

Slideshare. SAR of Anticonvulsant Drugs. [Link]

-

PubMed Central. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. [Link]

-

MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

-

PubMed Central. Biological Activities of Hydrazone Derivatives. [Link]

-

Wikipedia. Hydrazine. [Link]

-

PubMed. The anticonvulsant activity of acetone, the major ketone body in the ketogenic diet, is not dependent on its metabolites acetol, 1,2-propanediol, methylglyoxal, or pyruvic acid. [Link]

-

ACS Publications. A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. [Link]

-

ScienceDirect. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. [Link]

-

PubMed. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines. [Link]

-

Oriental Journal of Chemistry. Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. [Link]

-

ResearchGate. The chemistry of hydrazides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]

- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR of Anticonvulsant Drugs | PPT [slideshare.net]

- 12. Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Design and Evaluation of 2-(2-Fluorophenoxy)acetohydrazide Scaffolds

Executive Summary: The Fluorine Advantage

The 2-(2-fluorophenoxy)acetohydrazide scaffold represents a high-value pharmacophore in modern medicinal chemistry. Belonging to the class of privileged hydrazide-hydrazone structures, this specific derivative leverages the unique properties of ortho-fluorine substitution . Unlike its non-fluorinated or para-fluorinated counterparts, the 2-fluoro motif offers distinct metabolic stability and conformational restriction, influencing the binding affinity of the ether oxygen to target enzymes such as Cyclooxygenase-2 (COX-2) and VEGFR-2 .

This guide outlines the end-to-end discovery pipeline for these derivatives, from rational synthesis to in silico validation, designed for researchers aiming to optimize lead compounds for anti-inflammatory and anticancer therapies.

Rational Drug Design: The Ortho-Fluoro Rationale

Bioisosterism and Metabolic Blockade

The incorporation of fluorine at the ortho position (C2) of the phenoxy ring is not arbitrary. It serves three critical functions:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, blocking metabolic oxidation at the susceptible ortho-position (Ring hydroxylation).

-

Electronic Modulation: Fluorine is highly electronegative. At the ortho position, it inductively withdraws electron density from the phenoxy oxygen, altering the pKa and hydrogen-bond accepting capability of the ether linkage.

-

Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) creates a "gear effect," restricting the free rotation of the phenyl ring relative to the ether oxygen. This pre-organizes the molecule for binding into rigid enzymatic pockets (e.g., the hydrophobic channel of COX-2).

Synthetic Architecture & Protocols

The synthesis follows a linear, three-step pathway. The protocols below are optimized for yield and purity, minimizing the need for extensive chromatographic purification.

Step 1: Williamson Ether Synthesis

Objective: Synthesis of Ethyl 2-(2-fluorophenoxy)acetate.

-

Reagents: 2-Fluorophenol (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous Potassium Carbonate (

, 2.0 eq), Acetone (dry). -

Protocol:

-

Dissolve 2-fluorophenol in dry acetone in a round-bottom flask.

-

Add anhydrous

and stir at room temperature for 30 minutes to generate the phenoxide ion. -

Add ethyl chloroacetate dropwise to the suspension.

-

Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

-

Filter the hot solution to remove inorganic salts (

, unreacted carbonate). -

Evaporate the solvent under reduced pressure. The resulting oil is usually sufficiently pure (>90%) for the next step.

-

Step 2: Hydrazinolysis

Objective: Conversion to 2-(2-Fluorophenoxy)acetohydrazide (The Core Scaffold).

-

Reagents: Ethyl 2-(2-fluorophenoxy)acetate (from Step 1), Hydrazine Hydrate (99%, 5.0 eq), Absolute Ethanol.

-

Protocol:

-

Dissolve the ester in absolute ethanol (10 mL/g of ester).

-

Add hydrazine hydrate dropwise at 0°C (ice bath) to prevent uncontrolled exotherms.

-

Stir at room temperature for 1 hour, then reflux for 4 hours.

-

Critical Step: Cool the mixture to 0°C. The hydrazide typically precipitates as white/off-white crystals.

-

Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary to remove traces of hydrazine.

-

Step 3: Schiff Base Derivatization (Library Generation)

Objective: Synthesis of N'-arylidene-2-(2-fluorophenoxy)acetohydrazides.

-

Reagents: Core Hydrazide (1.0 eq), Substituted Aromatic Aldehyde (1.0 eq), Ethanol, Glacial Acetic Acid (Catalytic, 2-3 drops).

-

Protocol:

-

Mix the hydrazide and the chosen aldehyde in ethanol.

-

Add catalytic acetic acid.

-

Reflux for 2–6 hours.

-

The product (hydrazone) usually precipitates upon cooling.

-

Validation: confirm the formation of the imine bond (-N=CH-) via IR spectroscopy (appearance of band at ~1600–1620

) and

-

Visualizing the Synthetic Workflow

Figure 1: Step-wise synthetic pathway for generating the target hydrazone library.

Pharmacological Profiling

The therapeutic utility of these derivatives relies on the "acylhydrazone" linker acting as a hydrogen bond donor/acceptor network.

Anti-Inflammatory Activity (COX-2 Inhibition)

The 2-(2-fluorophenoxy) moiety mimics the lipophilic arachidonic acid tail, while the hydrazone moiety interacts with the hydrophilic mouth of the COX enzyme.

-

Mechanism: The hydrazone nitrogen and carbonyl oxygen form H-bonds with Arg120 and Tyr355 in the COX active site.

-

Selectivity: The 2-fluoro substituent aids in fitting into the slightly larger hydrophobic pocket of COX-2 compared to COX-1, reducing gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity (VEGFR-2 Inhibition)

Derivatives containing electron-withdrawing groups (e.g.,

-

Mechanism: Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), preventing angiogenesis.

Summary of Expected Activity Data

Table 1: Representative biological activity profiles for fluorophenoxy acetohydrazide derivatives (Generic trends based on SAR).

| Derivative (R-group) | COX-2 IC50 ( | Selectivity Index (COX-2/COX-1) | MCF-7 Cytotoxicity ( |

| 2-Fluoro (Core) | >100 | N/A | >50 |

| 4-Nitrobenzylidene | 0.45 | >50 | 12.5 |

| 2,4-Dichlorobenzylidene | 0.82 | 25 | 8.1 |

| 4-Methoxybenzylidene | 5.60 | 5 | 22.4 |

| Celecoxib (Std) | 0.05 | >300 | N/A |

Computational Validation: Molecular Docking Protocol

To ensure scientific rigor, synthesis should be guided by in silico predictions.

Protocol for COX-2 Docking

-

Protein Preparation: Retrieve COX-2 crystal structure (e.g., PDB ID: 5KIR or 1CX2 ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands. Add polar hydrogens using tools like AutoDock Tools or Schrödinger PrepWizard.

-

Ligand Preparation: Draw the 2-(2-fluorophenoxy)acetohydrazide derivatives. Minimize energy using the MMFF94 force field.

-

Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Celecoxib binding site). Dimensions:

Å. -

Docking: Run AutoDock Vina or Glide.

-

Analysis: Look for binding energies < -8.0 kcal/mol.

SAR Logic Visualization

Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophoric regions.

References

-

Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link] (Note: General phenoxy-hydrazide class behavior).

-

Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PubMed Central. Retrieved from [Link]

-

Molecular Docking Studies of Human COX-2 with Selective Inhibitors. ResearchGate. Retrieved from [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for 2-(2-Fluorophenoxy)acetohydrazide in Anticancer Research

Introduction: The Emerging Potential of Fluorinated Phenoxy Acetohydrazides in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern oncological research. Within this landscape, the hydrazide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer properties. The versatility of the hydrazide moiety (-CONHNH₂) allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document focuses on 2-(2-Fluorophenoxy)acetohydrazide , a member of the fluorinated phenoxy acetohydrazide class of compounds. While extensive research has been conducted on its structural isomer, 2-(4-Fluorophenoxy)acetohydrazide, and other related derivatives, the ortho-fluorinated variant remains a comparatively underexplored yet promising candidate for anticancer drug discovery. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and detailed protocols for the evaluation of 2-(2-Fluorophenoxy)acetohydrazide and its derivatives as potential anticancer agents.

Synthesis of 2-(2-Fluorophenoxy)acetohydrazide

The synthesis of 2-(2-Fluorophenoxy)acetohydrazide is a multi-step process that can be adapted from established protocols for similar phenoxy acetohydrazide derivatives.[2][3] The general strategy involves the synthesis of an ester intermediate followed by hydrazinolysis.

Workflow for Synthesis

Caption: Synthetic route for 2-(2-Fluorophenoxy)acetohydrazide.

Detailed Synthesis Protocol

Part 1: Synthesis of Ethyl 2-(2-Fluorophenoxy)acetate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone as the solvent.

-

Addition of Reagent: To this stirring suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 2-(2-Fluorophenoxy)acetohydrazide

-

Reaction Setup: Dissolve the synthesized ethyl 2-(2-fluorophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, 2-(2-Fluorophenoxy)acetohydrazide, will often precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.[3]

Potential Anticancer Mechanisms of Action

While the specific mechanism of 2-(2-Fluorophenoxy)acetohydrazide is yet to be fully elucidated, studies on analogous hydrazide derivatives suggest several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][4]

Hypothesized Signaling Pathway

Caption: Hypothesized apoptotic pathway induced by 2-(2-Fluorophenoxy)acetohydrazide.

In Vitro Evaluation of Anticancer Activity

A crucial first step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against a panel of cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[5]

-

Normal (non-cancerous) cell line for selectivity assessment (e.g., MCF-10A)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

2-(2-Fluorophenoxy)acetohydrazide stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 2-(2-Fluorophenoxy)acetohydrazide in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| 2-(2-Fluorophenoxy)acetohydrazide | MCF-7 | To be determined |

| " | A549 | To be determined |

| " | HCT-116 | To be determined |

| " | MCF-10A | To be determined |

| Doxorubicin (Positive Control) | MCF-7 | Reference value |

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

Materials:

-

Cancer cells treated with 2-(2-Fluorophenoxy)acetohydrazide at its IC₅₀ concentration

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in the provided binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's in vivo efficacy and toxicity.

Protocol 3: Xenograft Tumor Model

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume using calipers (Volume = 0.5 x length x width²).

-

Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer 2-(2-Fluorophenoxy)acetohydrazide (at various doses) and a vehicle control via a suitable route (e.g., intraperitoneal or oral).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Structure-Activity Relationship (SAR) and Lead Optimization

The 2-(2-Fluorophenoxy)acetohydrazide scaffold provides a versatile platform for further chemical modifications to enhance its anticancer activity and selectivity.

Key Areas for Modification:

-

Phenyl Ring Substitution: Introduction of different substituents (electron-donating or electron-withdrawing groups) on the phenyl ring can modulate the electronic properties and binding interactions of the molecule.

-

Hydrazide Moiety Derivatization: The hydrazide can be converted into various heterocyclic systems such as oxadiazoles, thiadiazoles, or pyrazoles, which have shown significant anticancer activities.[1]

-

Linker Modification: The length and nature of the linker between the phenoxy ring and the hydrazide group can be altered to optimize the compound's conformation and binding to its target.

References

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2017). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 26(6), 1269–1279. [Link]

-

Gao, J., Chen, M., Tong, X., Zhu, H., Yan, H., Liu, D., ... & Jiang, F. (2015). Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. Letters in Drug Design & Discovery, 12(10), 823-832. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700240. [Link]

-

Fathalla, O. A., & Hafez, T. S. (2010). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Molecules, 15(11), 7855–7864. [Link]

-

Ölgen, S., Altanlar, N., Karatay, A., & Bozdağ-Dündar, O. (2018). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Anticancer Agents in Medicinal Chemistry, 18(10), 1461–1467. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 7(86), 54645–54659. [Link]

-

Fun, H. K., Ravoof, T. B. S., & Jagadeesan, G. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

-

González-Reyes, S., Gabilondo, M., & Vidaurre, O. G. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. International Journal of Molecular Sciences, 22(24), 13589. [Link]

-

El-Naggar, A. M., Abdel-Hafez, S. H., El-Shahat, M., & El-Sayed, W. M. (2020). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 10(61), 37171–37184. [Link]

-

da Silva, G. N., Fachin, A. L., & Marins, L. F. (2021). A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. Scientific Reports, 11(1), 24458. [Link]

-

Szychowski, K. A., & Gmiński, J. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(15), 4434. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(2-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: A Stepwise Screening Protocol to Elucidate the Anti-Inflammatory Potential of 2-(2-Fluorophenoxy)acetohydrazide Compounds

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, multi-tiered framework for evaluating the anti-inflammatory properties of novel 2-(2-Fluorophenoxy)acetohydrazide compounds. The protocols detailed herein follow a logical screening cascade, beginning with rapid, target-oriented in vitro biochemical assays, progressing to cell-based functional assessments, and culminating in a validated in vivo model of acute inflammation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with appropriate controls. This document serves as a practical guide for researchers aiming to identify and characterize new anti-inflammatory chemical entities within the hydrazide class of molecules.

Introduction: The Rationale for Screening Acetohydrazide Derivatives

Inflammation is a complex biological response essential for removing injurious stimuli and initiating healing. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects by inhibiting cyclooxygenase (COX) enzymes.[3][4] Despite their efficacy, traditional NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, often linked to the non-selective inhibition of COX isoforms or the presence of a free carboxylic acid group.[5][6]

This has driven the search for new chemical scaffolds with improved efficacy and safety profiles. The hydrazide and hydrazone moieties are versatile pharmacophores present in numerous compounds with a wide range of biological activities, including anti-inflammatory potential.[4][7] By modifying or masking the carboxylic acid group, as in acetohydrazide derivatives, it may be possible to mitigate the GI toxicity associated with traditional NSAIDs.[6] Previous studies on N-arylidene acetohydrazides have shown promising anti-inflammatory activity in preclinical models.[6][8]

The 2-(2-Fluorophenoxy)acetohydrazide scaffold represents a novel, yet unexplored, area for anti-inflammatory drug discovery. This application note outlines a systematic approach to thoroughly characterize the anti-inflammatory profile of this compound class.

The Screening Cascade: A Multi-Assay Approach

A robust evaluation of a compound's anti-inflammatory potential requires a multi-pronged approach. We advocate for a hierarchical screening process that efficiently filters compounds from initial broad-based assays to more specific and complex biological systems.

Figure 1: A hierarchical workflow for screening anti-inflammatory compounds.

Tier 1: In Vitro Biochemical Assays

These initial assays are rapid, cost-effective, and designed to assess the direct interaction of the compounds with key molecular targets or processes involved in inflammation.

Protocol: Inhibition of Albumin Denaturation

-

Principle & Causality: Denaturation of tissue proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[9] This assay provides a preliminary screen for compounds that can stabilize proteins and prevent denaturation induced by heat. It is a simple indicator of potential anti-inflammatory activity.[10]

-

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test Compounds (dissolved in minimal DMSO)

-

Diclofenac Sodium (Positive Control)

-

UV-Vis Spectrophotometer

-

-

Methodology:

-

Prepare stock solutions of test compounds and Diclofenac Sodium in DMSO.

-

The reaction mixture consists of 0.2 mL of albumin solution (either 1% BSA or 5% egg albumin), 2.8 mL of PBS (pH 6.4), and 0.1 mL of the test compound solution at various concentrations (e.g., 10-500 µg/mL).

-

A control group is prepared with 0.1 mL of DMSO instead of the test compound.

-

Incubate all samples at 37°C for 20 minutes.[4]

-

Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.[4][9]

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.[4]

-

-

Data Analysis: The percentage inhibition of denaturation is calculated as: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

Trustworthiness: The inclusion of Diclofenac Sodium, a standard NSAID, validates the assay's ability to detect anti-denaturation effects.[9] Comparing the test compounds to this standard provides a reliable benchmark.

Protocol: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

-

Principle & Causality: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[3] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation.[11] Selective inhibition of COX-2 is a desirable trait for modern NSAIDs to reduce GI side effects.[5] This assay determines the potency and selectivity of the test compounds against both isoforms.

-

Materials:

-

COX Inhibitor Screening Kit (Fluorometric or Colorimetric, e.g., from Cayman Chemical or Sigma-Aldrich)[11][12][13]

-

Ovine COX-1 and Human Recombinant COX-2 enzymes

-

Arachidonic Acid (Substrate)

-

Specific inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Microplate reader (Fluorometer or Spectrophotometer)

-

-

Methodology (Based on a Fluorometric Kit): [12][13]

-

Prepare the assay buffer, probe, and cofactor solutions as per the kit manufacturer's instructions.

-

In a 96-well opaque plate, add the test compound at various concentrations to wells containing either the COX-1 or COX-2 enzyme.

-

Include control wells:

-

Enzyme Control: Enzyme + vehicle (DMSO).

-

Inhibitor Control: Enzyme + a known selective inhibitor (e.g., Celecoxib for COX-2).[13]

-

-

Pre-incubate the plate to allow the test compounds to interact with the enzymes.

-

Initiate the reaction by adding the substrate, Arachidonic Acid.

-

Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[13]

-

-

Data Analysis:

-

Calculate the reaction rate (slope) from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition relative to the enzyme control.

-

Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Tier 2: Cell-Based Functional Assays

These assays use a relevant cell line (murine macrophages, RAW 264.7) to assess the compounds' effects in a more complex biological context, particularly on inflammatory signaling pathways.

Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.

Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production

-

Principle & Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages.[14] It triggers a signaling cascade that results in the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[15] Overproduction of NO is a key feature of inflammatory pathology.[16] This assay measures the ability of the test compounds to suppress this inflammatory response.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM culture medium with 10% FBS and antibiotics

-

LPS from E. coli

-

Griess Reagent

-

Sodium Nitrite (for standard curve)

-

-

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.[17][18]

-

Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite (a stable product of NO) concentration in the samples.

-

-

Data Analysis: Calculate the concentration of nitrite from the standard curve and determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only control.

-

Trustworthiness: A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is due to anti-inflammatory activity and not cytotoxicity.[19]

Protocol: Measurement of Pro-Inflammatory Cytokines (TNF-α & IL-6)

-

Principle & Causality: Following LPS stimulation, macrophages also release key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20][21] These cytokines orchestrate and amplify the inflammatory response. Measuring their levels provides a deeper understanding of the compound's mechanism of action.

-

Materials:

-

Methodology (General Sandwich ELISA Protocol): [23][24]

-

Capture Antibody Coating: Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.

-

Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Add standards and the collected cell culture supernatants to the wells and incubate.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody.

-

Enzyme Conjugate: Wash again and add Streptavidin-HRP.[24]

-

Substrate Addition: After a final wash, add a TMB substrate solution. A color will develop in proportion to the amount of cytokine present.

-

Stop Reaction: Add a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use this curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage inhibition for each test compound.

Tier 3: In Vivo Acute Inflammation Model

This final tier validates the efficacy of lead compounds in a living organism, providing crucial information on their overall biological effect, which integrates absorption, distribution, metabolism, and excretion (ADME).

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Principle & Causality: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating acute inflammation.[25][26] The inflammatory response is biphasic: an early phase (first 1-2 hours) mediated by histamine and serotonin, and a later phase (3-5 hours) mediated by prostaglandins, where COX-2 activity is maximal.[27] Inhibition of the later phase is indicative of NSAID-like activity.

-

Materials:

-

Methodology:

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 5-10 mg/kg), and Test Compound groups (at various doses).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).[28]

-

Dosing: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[27][29]

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[28][29]

-

Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[26]

-

-

Data Analysis:

-

Edema Volume (mL): Calculated as Vₜ - V₀.

-

Percentage Inhibition of Edema: % Inhibition = [1 - (Edema in Treated Group / Edema in Control Group)] x 100

-

-

Trustworthiness & Ethics: This model has been validated for decades as predictive of anti-inflammatory activity in humans.[30] All animal experiments must be conducted in accordance with approved ethical guidelines and protocols from an Institutional Animal Care and Use Committee (IACUC).

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Summary of In Vitro Anti-Inflammatory Activity (Hypothetical Data)

| Compound ID | Albumin Denaturation (% Inhibition @ 100 µg/mL) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | NO Inhibition IC₅₀ (µM) |

|---|---|---|---|---|---|

| FPAH-01 | 65.4 ± 4.1 | >100 | 12.5 ± 1.8 | >8.0 | 25.3 ± 2.9 |

| FPAH-02 | 78.2 ± 5.5 | 55.1 ± 6.3 | 5.2 ± 0.7 | 10.6 | 11.8 ± 1.4 |

| Diclofenac | 85.1 ± 3.9 | 2.1 ± 0.3 | 0.8 ± 0.1 | 2.6 | 15.6 ± 2.1 |

Table 2: Effect on Carrageenan-Induced Paw Edema at 3 Hours (Hypothetical Data)

| Treatment Group (Dose, p.o.) | Paw Edema Volume (mL) | % Inhibition of Edema |

|---|---|---|

| Vehicle Control (10 mL/kg) | 1.25 ± 0.11 | - |

| Indomethacin (10 mg/kg) | 0.48 ± 0.05 | 61.6 |

| FPAH-02 (25 mg/kg) | 0.81 ± 0.09 | 35.2 |

| FPAH-02 (50 mg/kg) | 0.60 ± 0.07 | 52.0 |

Interpretation: A promising compound would exhibit high inhibition in the denaturation assay, a low IC₅₀ for COX-2 with a high selectivity index, potent inhibition of NO and cytokine production without cytotoxicity, and significant, dose-dependent reduction of paw edema in vivo. For example, hypothetical compound FPAH-02 shows good COX-2 selectivity and potent activity across all assays, justifying further development.

References

-

Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]

-

Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Fuchs, D., et al. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

-

Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

-

Unknown Author. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

-

Slideshare. (n.d.). In vivo screening method for anti inflammatory agent. Retrieved from [Link]

-

Saleem, T. K. M., et al. (2011). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

van der Walt, A. M., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

-

Kumar, V. (2013). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Georgiev, G. V., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Retrieved from [Link]

-

Srisook, K., et al. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Retrieved from [Link]

-

Jayachandran, M., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Retrieved from [Link]

-

Su, J.-H., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Retrieved from [Link]

-

Shekarchi, M., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. PMC. Retrieved from [Link]

-

Kumar, D., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

-

Unknown Author. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Retrieved from [Link]

-

Fukuda, Y., et al. (2007). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Retrieved from [Link]

-

Anggraini, D., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell Viability. ResearchGate. Retrieved from [Link]

-

Unknown Author. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

-

Jiranuntipon, T., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Retrieved from [Link]

-

Simplício, A. L. M., et al. (2024). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings. ACS Omega. Retrieved from [Link]

-

Shekarchi, M., et al. (2012). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

-

Nile, S. H. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Al-Ostath, R. A. I., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. Retrieved from [Link]

-

Shekarchi, M., et al. (2011). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Semantic Scholar. Retrieved from [Link]

-

Ostanin, D. V., et al. (2009). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]

-

Gholipour, Y., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. Retrieved from [Link]

-

Khan, A., et al. (2023). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies... PMC. Retrieved from [Link]

-

Bergeron, C., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. PMC. Retrieved from [Link]

-

Orozco-Valencia, A. U., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. MDPI. Retrieved from [Link]

Sources

- 1. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thaiscience.info [thaiscience.info]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fn-test.com [fn-test.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. creative-biolabs.com [creative-biolabs.com]

- 26. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bio-protocol.org [bio-protocol.org]

- 29. inotiv.com [inotiv.com]

- 30. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Acylation of 2-(2-Fluorophenoxy)acetohydrazide

Introduction: The Significance of N-Acyl Hydrazides in Modern Drug Discovery

N-acyl hydrazides are a privileged structural motif in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The N-acyl hydrazide backbone (-C(O)-NH-NH-C(O)-) is a versatile scaffold that can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an acyl group to a hydrazide core can significantly impact its biological activity by altering its lipophilicity, hydrogen bonding capacity, and metabolic stability. This application note provides a comprehensive, field-proven guide for the N-acylation of 2-(2-Fluorophenoxy)acetohydrazide, a key intermediate in the synthesis of novel therapeutic agents. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable methodology for accessing this important class of compounds.

PART 1: Synthesis of the Starting Material: 2-(2-Fluorophenoxy)acetohydrazide

Before proceeding to the N-acylation, the starting hydrazide must be synthesized. A common and efficient method is the hydrazinolysis of the corresponding ester, ethyl 2-(2-fluorophenoxy)acetate.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| Ethyl 2-(2-fluorophenoxy)acetate | Reagent Grade, ≥98% |

| Hydrazine hydrate (80% in water) | Reagent Grade |

| Ethanol (EtOH) | Anhydrous, 200 proof |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Büchner funnel and filter flask | |

| Standard laboratory glassware |

Protocol 1: Synthesis of 2-(2-Fluorophenoxy)acetohydrazide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2-fluorophenoxy)acetate (0.1 mol, 19.82 g) in 100 mL of ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 10.0 g of 80% solution) dropwise at room temperature. A slight exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cooling in an ice bath will promote the precipitation of the product.

-

Isolation of Product: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

PART 2: N-Acylation of 2-(2-Fluorophenoxy)acetohydrazide

This section details the N-acetylation of 2-(2-Fluorophenoxy)acetohydrazide using acetyl chloride as a representative acylating agent. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 2-(2-Fluorophenoxy)acetohydrazide | Synthesized as per Protocol 1 |

| Acetyl Chloride | Reagent Grade, ≥98% |

| Pyridine | Anhydrous |

| Dichloromethane (DCM) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Dropping funnel | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard laboratory glassware |

Protocol 2: N-Acetylation of 2-(2-Fluorophenoxy)acetohydrazide

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Fluorophenoxy)acetohydrazide (10 mmol, 1.84 g) in 30 mL of anhydrous dichloromethane (DCM). Add pyridine (12 mmol, 0.95 g, 0.97 mL) to the solution. Cool the flask in an ice bath to 0 °C. The causality behind using pyridine is to act as a base to neutralize the HCl generated during the reaction, which would otherwise protonate the hydrazide, rendering it non-nucleophilic.

-

Addition of Acetyl Chloride: In a dropping funnel, prepare a solution of acetyl chloride (11 mmol, 0.86 g, 0.78 mL) in 10 mL of anhydrous DCM. Add the acetyl chloride solution dropwise to the cooled hydrazide solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl solution to quench the reaction and remove excess pyridine.

-

Workup - Extraction: Extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N'-acetyl-2-(2-fluorophenoxy)acetohydrazide as a white solid.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis and N-acylation of 2-(2-Fluorophenoxy)acetohydrazide.

PART 3: Scientific Integrity and Mechanistic Insight

Mechanism of N-Acylation: Nucleophilic Acyl Substitution

The N-acylation of a hydrazide with an acyl chloride proceeds through a classic nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack (Addition): The terminal nitrogen atom of the hydrazide, being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

-

Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated N-acylated hydrazide is then deprotonated by the base (pyridine) present in the reaction mixture to yield the final neutral product and pyridinium hydrochloride.

Reaction Mechanism Visualization

Caption: Mechanism of N-acylation of a hydrazide with an acyl chloride.

PART 4: Data Interpretation and Expected Results

The successful synthesis of N'-acetyl-2-(2-fluorophenoxy)acetohydrazide can be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| Appearance | White to off-white crystalline solid |

| Yield | 70-90% |

| Melting Point | A sharp melting point is indicative of high purity. |

| FTIR (cm⁻¹) | ~3300-3200 (N-H stretching), ~1680-1640 (C=O stretching, amide I), ~1550-1520 (N-H bending, amide II) |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the aromatic protons of the 2-fluorophenoxy group, a singlet for the O-CH₂ protons, a singlet for the acetyl CH₃ protons, and two distinct singlets for the two N-H protons. The presence of two conformers (syn and anti) may lead to a duplication of some signals.[1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the aromatic carbons (with C-F coupling), the O-CH₂ carbon, the acetyl CH₃ carbon, and two distinct carbonyl carbons. |

| Mass Spectrometry (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₁₁FN₂O₃, MW = 226.21). |

PART 5: Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction of starting hydrazide. | Ensure the use of anhydrous solvents and reagents. Check the quality of the acylating agent. Increase reaction time or slightly warm the reaction mixture. |

| Decomposition of the hydrazide. | Perform the reaction at a lower temperature, especially during the addition of the acyl chloride. | |

| Formation of di-acylated byproduct | Use of excess acylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the reaction mixture. |

| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |

| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. |

References

-

Fraga, C. A., & Barreiro, E. J. (2006). Medicinal chemistry of N-acylhydrazones: New lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry, 13(2), 167-198. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [Link]

-

Di Micco, S., et al. (2021). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 26(11), 3344. [Link]

Sources

2-(2-Fluorophenoxy)acetohydrazide as an intermediate for triazole synthesis

Application Note: 2-(2-Fluorophenoxy)acetohydrazide as a Scaffold for 1,2,4-Triazole Synthesis

Executive Summary